![molecular formula C17H15N3O4S2 B2878210 (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 333747-29-8](/img/structure/B2878210.png)

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

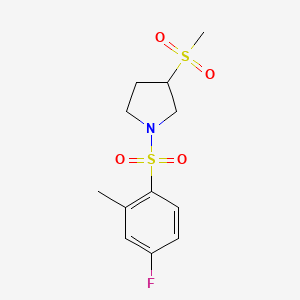

The compound contains several functional groups including an oxazole ring, a sulfamoyl group, a phenyl ring, and a thiophene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. The “2E” indicates the geometry around the double bond, the “N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}” indicates a phenyl ring substituted at the 4-position with a sulfamoyl group which is further substituted with a 5-methyl-1,2-oxazol-3-yl group, and the “3-(thiophen-2-yl)prop-2-enamide” indicates a prop-2-enamide chain substituted at the 3-position with a thiophen-2-yl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing oxazole rings are known to undergo a variety of chemical reactions. For example, they can undergo direct arylation at both the C-5 and C-2 positions .Physical and Chemical Properties Analysis

Based on the structure, we can predict that the compound is likely to be solid at room temperature, and it may have moderate water solubility due to the presence of the polar sulfamoyl group .Scientific Research Applications

Synthesis of Heterocyclic Compounds

An efficient route for the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported, which highlights the utility of such compounds in constructing complex heterocycles (S. Kumar, G. Parameshwarappa, H. Ila, 2013). Similarly, the synthesis of new 5-Mercapto-1,3-oxazole derivatives on the basis of 2-Acylamino-3,3-dichloroacrylonitriles demonstrates the versatility of such compounds in generating sulfamoyl-substituted oxazoles (S. Pil'o et al., 2002).

Antimicrobial Evaluation

A study focused on the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating a biologically active sulfamoyl moiety. This research illustrates the potential of such compounds in developing new antimicrobial agents (E. Darwish, 2014).

Novel Synthetic Methodologies

Research into the development of novel synthetic methodologies for heterocycles indicates the significance of compounds like "(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide" as key intermediates. For instance, the rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols to synthesize enaminones showcases innovative approaches to constructing complex molecular architectures (T. Miura et al., 2012).

Applications in Medicinal Chemistry

The role of such compounds extends to medicinal chemistry, where they serve as precursors in the synthesis of molecules with potential biological activity. A notable example includes the synthesis of Schiff base benzamides via ring opening of thienylidene azlactones, which were evaluated for their antimicrobial activities, underscoring the therapeutic potential of these derivatives (Subbulakshmi N. Karanth et al., 2018).

Properties

IUPAC Name |

(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-12-11-16(19-24-12)20-26(22,23)15-7-4-13(5-8-15)18-17(21)9-6-14-3-2-10-25-14/h2-11H,1H3,(H,18,21)(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZURJJRRPCEASN-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2878143.png)

![1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2878145.png)

![8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2878148.png)

![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)